A Comprehensive Technical Guide to 2-Hydroxy-5-nitrobenzaldehyde: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-Hydroxy-5-nitrobenzaldehyde: Synthesis, Properties, and Applications
A Note on Chemical Nomenclature: This guide focuses on 2-Hydroxy-5-nitrobenzaldehyde (CAS Number: 97-51-8). The user's initial topic mentioned "2-Hydroxy-5-nitrosobenzaldehyde." However, extensive database searches indicate that the widely studied and commercially available compound with closely related nomenclature is the nitro derivative. The nitroso (-N=O) analog is not commonly referenced, suggesting a potential typographical error. This document will, therefore, provide a detailed technical overview of the nitro (-NO₂) compound, which is of significant interest to the scientific community.
Introduction and Overview
2-Hydroxy-5-nitrobenzaldehyde, also known as 5-nitrosalicylaldehyde, is a versatile organic compound that serves as a cornerstone intermediate in a multitude of synthetic pathways.[1] Its molecular architecture, featuring a hydroxyl group, an aldehyde, and a nitro group on a benzene ring, imparts a unique reactivity profile that is highly valued in diverse scientific fields.[1] This trifunctional nature allows for selective chemical modifications, making it a crucial building block in the synthesis of pharmaceuticals, specialized dyes, and advanced materials.[1][2]
For researchers and professionals in drug development, 2-Hydroxy-5-nitrobenzaldehyde is particularly significant. It is a key precursor for synthesizing Schiff base ligands, which are instrumental in forming stable metal complexes with a wide range of biological activities.[2] Its derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[1][3] In analytical chemistry, it functions as a sensitive reagent for the detection and quantification of various substances.[1] This guide provides a detailed exploration of its chemical properties, synthesis, applications, and safe handling protocols.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are fundamental to its effective use in research and development. The key identifiers and physicochemical properties of 2-Hydroxy-5-nitrobenzaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 97-51-8 | [4][5][6][7] |
| Molecular Formula | C₇H₅NO₄ | [1][4][8][9] |
| Molecular Weight | 167.12 g/mol | [1][4][7][8] |
| IUPAC Name | 2-hydroxy-5-nitrobenzaldehyde | [9] |
| Synonyms | 5-Nitrosalicylaldehyde, 5-Nitro-2-hydroxybenzaldehyde | [1][4][10] |
| Appearance | Light yellow to pale orange powder | [1][9][11] |
| Melting Point | 122-129 °C | [1][9][11][12] |
| Solubility | Partly soluble in water. Soluble in ethanol. | [12][13] |
| InChI Key | IHFRMUGEILMHNU-UHFFFAOYSA-N | [7][9] |
| SMILES String | O=Cc1cc([O-])ccc1O | [10] |
Molecular Structure and Spectroscopic Analysis
The structure of 2-Hydroxy-5-nitrobenzaldehyde is characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, which contributes to its planarity and stability.[14]
Caption: General synthesis scheme via nitration of salicylaldehyde.
Reactivity and Applications: The true utility of 2-Hydroxy-5-nitrobenzaldehyde lies in its reactivity as a synthon.
-
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). [2]These Schiff base ligands are excellent chelating agents for various metal ions, forming stable, often colored, complexes. This reactivity is fundamental to its use in creating catalysts and materials with interesting photophysical properties. [2]* Building Block in Drug Discovery: It serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For example, it has been used to prepare arylhydrazone derivatives that show promise as anticancer agents by targeting VEGFR-2 and inflammatory cytokines. [3]It is also a building block for anti-inflammatory and antimicrobial agents. [1]* Precursor for Heterocycles: It is used in the synthetic preparation of coumarins, a class of compounds with various pharmaceutical applications. [11][13]
Safety, Handling, and Storage
As a laboratory chemical, 2-Hydroxy-5-nitrobenzaldehyde must be handled with appropriate care. It is classified as harmful if swallowed, and causes skin and serious eye irritation. [6][8][15] Hazard Classifications:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. [6][8]* Skin Irritation (Category 2): H315 - Causes skin irritation. [6][8]* Eye Irritation (Category 2): H319 - Causes serious eye irritation. [6][8] Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. [8][15]Ensure eyewash stations and safety showers are readily accessible. [15]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. [8] * Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. [8][16] * Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher. * Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [8][13]It may be sensitive to air and light. [13]Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids. [15]
-
Caption: A workflow for the safe handling of 2-Hydroxy-5-nitrobenzaldehyde.
Experimental Protocol: Synthesis of a Schiff Base Ligand
This protocol provides a representative method for synthesizing a Schiff base from 2-Hydroxy-5-nitrobenzaldehyde and an aromatic amine, a common application for this compound. [2] Objective: To synthesize a Schiff base ligand via the condensation of 2-Hydroxy-5-nitrobenzaldehyde with o-aminobenzenethiol.
Materials:
-
2-Hydroxy-5-nitrobenzaldehyde (1.0 g, 5.98 mmol)
-
o-Aminobenzenethiol (0.75 g, 5.98 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (catalyst, ~2 drops)
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Desiccator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (5.98 mmol) of 2-Hydroxy-5-nitrobenzaldehyde in 25 mL of ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Amine: To this solution, add 0.75 g (5.98 mmol) of o-aminobenzenethiol.
-
Catalysis: Carefully add two drops of concentrated hydrochloric acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for approximately seven hours.
-
Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. A yellow precipitate of the Schiff base product should form.
-
Isolation: Isolate the yellow precipitate by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Place the final product in a desiccator to dry completely.
Conclusion
2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) is a compound of significant academic and industrial interest. Its trifunctional nature makes it an exceptionally versatile intermediate for organic synthesis. From creating novel therapeutic agents and sensitive chemical sensors to synthesizing vibrant dyes, its applications are extensive and continue to grow. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential.
References
-
Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]
-
Chem-Supply Pty Ltd. (n.d.). Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
Scilit. (n.d.). Spectral analysis (FT-IR, FT-Raman, UV and NMR), molecular docking, ADMET properties and computational studies: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2025, November 25). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents. PMC. Retrieved from [Link]
-
OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]
-
Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-5-nitrobenzaldehyde | CAS 97-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 97-51-8|2-Hydroxy-5-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. 2-羟基-5-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. valsynthese.ch [valsynthese.ch]
- 9. A10264.14 [thermofisher.com]
- 10. Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 2-Hydroxy-5-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 12. chembk.com [chembk.com]
- 13. 2-Hydroxy-5-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
